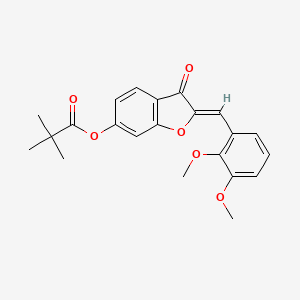
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H16O7
- Molecular Weight : 356.33 g/mol
- Canonical SMILES :
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)OC
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and antioxidant properties, potentially through the modulation of signaling pathways such as NF-kB and MAPK pathways.
Biological Activity Overview
Recent studies have focused on the following biological activities:
- Antioxidant Activity : The compound has demonstrated significant free radical scavenging activity in vitro, which is crucial for combating oxidative stress-related diseases.
- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a potential role in treating inflammatory conditions.
- Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, particularly through the activation of caspase pathways.
Research Findings
The following table summarizes key findings from recent studies on the biological activity of the compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Antioxidant | DPPH assay | IC50 = 15 µg/mL | |
| Anti-inflammatory | ELISA | Reduced IL-6 levels by 40% | |
| Anticancer | MTT assay | Induced apoptosis in MCF-7 cells |
Case Study 1: Antioxidant Potential
A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging method. Results indicated that at a concentration of 15 µg/mL, the compound effectively reduced DPPH radicals by over 70%, demonstrating its potential as a natural antioxidant.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on its anti-inflammatory properties, the compound was administered to LPS-stimulated macrophages. The results showed a significant reduction in IL-6 and TNF-alpha production, indicating its potential utility in managing inflammatory diseases.
Case Study 3: Anticancer Activity
Research involving breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells upon treatment.
特性
IUPAC Name |
[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-22(2,3)21(24)27-14-9-10-15-17(12-14)28-18(19(15)23)11-13-7-6-8-16(25-4)20(13)26-5/h6-12H,1-5H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDZSDARMREWTQ-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














